Bis(2-ethylhexyl) glutarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

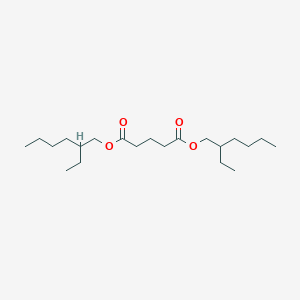

Structure

2D Structure

Properties

IUPAC Name |

bis(2-ethylhexyl) pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-5-9-12-18(7-3)16-24-20(22)14-11-15-21(23)25-17-19(8-4)13-10-6-2/h18-19H,5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXLQQAKBRIHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864984 | |

| Record name | Pentanedioic acid, 1,5-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21302-20-5 | |

| Record name | Di(2-ethylhexyl) glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21302-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021302205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, 1,5-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, 1,5-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O75P6P53Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bis(2-ethylhexyl) glutarate chemical properties and structure

An In-depth Technical Guide to Bis(2-ethylhexyl) glutarate: Chemical Properties and Structure

Introduction

This compound, also known by its IUPAC name bis(2-ethylhexyl) pentanedioate, is a diester of glutaric acid and 2-ethylhexanol.[1][2] This organic compound is a colorless to light yellow liquid at room temperature and is characterized by its low solubility in water and moderate solubility in organic solvents.[1][3] Its molecular structure, featuring a five-carbon diacid backbone and two branched 2-ethylhexyl chains, imparts unique properties that make it a versatile compound in various industrial and research settings.[1] Primarily, it is utilized as a plasticizer to enhance the flexibility and durability of polymers.[1] Additionally, it serves as a solvent in coatings and adhesives and is being explored for novel applications in drug delivery systems to improve the bioavailability of poorly soluble drugs.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.

Compound Identification and Core Properties

Accurate identification is paramount in scientific research. This compound is registered under CAS Number 21302-20-5.[1][2][4][5] Its fundamental properties are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | bis(2-ethylhexyl) pentanedioate | [1][2] |

| Synonyms | Pentanedioic acid, bis(2-ethylhexyl) ester; Di(2-ethylhexyl) glutarate | [2][6] |

| CAS Number | 21302-20-5 | [1][2] |

| Molecular Formula | C₂₁H₄₀O₄ | [1][2][7] |

| Molecular Weight | 356.54 g/mol | [1][7] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Boiling Point | 371.0 ± 10.0 °C (Predicted) | [4] |

| Density | 0.9295 g/cm³ at 20°C | [1][4] |

| Water Solubility | Low | [1] |

| Storage | Sealed in dry, 2-8°C | [3][4][5] |

Chemical Structure and Its Implications

The chemical structure of this compound is central to its function. It consists of a central glutarate (pentanedioate) backbone esterified with two 2-ethylhexyl alcohol molecules at its termini.

2D Chemical Structure:

(Simplified 2D representation for clarity)

The key structural features are:

-

Glutarate Backbone: A five-carbon dicarboxylic acid core that provides the central chain of the molecule.[1]

-

Ester Linkages: Two carboxylate groups (-COO-) that connect the glutarate backbone to the alcohol moieties. These polar groups are susceptible to hydrolysis under acidic or basic conditions.[1]

-

2-Ethylhexyl Groups: These are branched, eight-carbon alkyl chains. Their significant nonpolar character is responsible for the compound's low water solubility and its high solubility in nonpolar organic solvents and polymers. The branching at the second carbon introduces steric hindrance, which can influence its packing in a polymer matrix and its rate of chemical reactions.

The interplay between the flexible aliphatic backbone and the bulky, nonpolar side chains is the primary reason for its efficacy as a plasticizer. The side chains intersperse themselves between polymer chains, reducing intermolecular forces and thereby increasing the flexibility and workability of the material.

Caption: Relationship between chemical structure and key properties.

Synthesis Overview

The industrial synthesis of this compound is typically achieved through a direct esterification reaction.[1] This process involves the reaction of glutaric acid with an excess of 2-ethylhexanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is driven to completion by removing the water produced, often by heating the mixture under reflux.[1] Subsequent purification steps, like vacuum distillation, are crucial to remove unreacted starting materials, the catalyst, and byproducts, yielding a high-purity final product.[1]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Purity and Identity Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It is an essential tool for verifying the purity and confirming the identity of synthesized or purchased this compound.

Causality Behind Experimental Choices:

-

Injector Temperature: Set higher than the analyte's boiling point to ensure rapid and complete vaporization without thermal degradation.

-

Column Choice: A non-polar column (like one with a 5% phenyl methylpolysiloxane stationary phase) is chosen because "like dissolves like." The non-polar analyte will interact appropriately with the stationary phase, allowing for good separation from potential impurities.

-

Temperature Program: A temperature ramp is used to ensure that compounds with different boiling points elute as sharp, well-defined peaks. The program starts at a lower temperature to trap volatile impurities at the head of the column and then ramps up to elute the target compound and any higher-boiling impurities.

-

Mass Spectrometer: Electron Ionization (EI) is a standard, robust ionization method that creates reproducible fragmentation patterns, which act as a "fingerprint" for the molecule, allowing for confident identification via library matching.[2]

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a high-purity solvent (e.g., hexane or ethyl acetate) in a volumetric flask. This creates a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

-

-

GC-MS Instrument Setup:

-

GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Hold: Hold at 280°C for 10 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis:

-

Integrate the total ion chromatogram (TIC) to determine the peak area of the main component and any impurities. Purity can be estimated by the area percent method.

-

Analyze the mass spectrum of the main peak. Compare the fragmentation pattern with a reference library (e.g., NIST) to confirm the identity of this compound.[2]

-

Caption: Experimental workflow for GC-MS analysis.

References

- 1. Buy this compound | 21302-20-5 [smolecule.com]

- 2. This compound | C21H40O4 | CID 89482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 21302-20-5 [sigmaaldrich.com]

- 4. This compound | 21302-20-5 [chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound [drugfuture.com]

- 7. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Bis(2-ethylhexyl) glutarate

This guide provides a comprehensive overview of the physicochemical properties of Bis(2-ethylhexyl) glutarate (BEHG), a diester with growing interest in the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of BEHG, offering both theoretical understanding and practical insights for its application.

Introduction: Understanding the Molecular Landscape

This compound (CAS No. 21302-20-5) is the diester formed from the esterification of glutaric acid with two molecules of 2-ethylhexanol.[1] Its molecular structure, featuring a five-carbon diacid backbone and branched C8 alkyl chains, bestows upon it a unique combination of lipophilicity, flexibility, and solvency.[1] These characteristics are pivotal to its function as a plasticizer, solvent, and, most notably for the target audience, a potential excipient in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

This guide will navigate through the essential physicochemical parameters of BEHG, detailing the methodologies for their determination and discussing the implications of these properties in a drug development context.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of an excipient is fundamental to predicting its behavior in a formulation, its compatibility with other components, and its performance during manufacturing and in vivo.

Identification and General Characteristics

-

IUPAC Name: bis(2-ethylhexyl) pentanedioate[2]

-

Synonyms: Di(2-ethylhexyl) glutarate, Glutaric acid bis(2-ethylhexyl) ester[3]

-

CAS Number: 21302-20-5[2]

-

Molecular Formula: C₂₁H₄₀O₄[2]

-

Molecular Weight: 356.54 g/mol [4]

-

Appearance: Colorless to light yellow, oily liquid.

Table 1: Key Identifiers and General Properties of this compound

| Property | Value | Reference |

| IUPAC Name | bis(2-ethylhexyl) pentanedioate | [2] |

| CAS Number | 21302-20-5 | [2] |

| Molecular Formula | C₂₁H₄₀O₄ | [2] |

| Molecular Weight | 356.54 g/mol | [4] |

| Appearance | Colorless to light yellow, oily liquid |

Thermal Properties

The thermal behavior of BEHG is critical for its application in processes that involve heating, such as hot-melt extrusion or spray drying.

-

Boiling Point: While experimental data is scarce, the predicted boiling point is approximately 371 °C. It is important to note that significant decomposition may occur at such high temperatures.

-

Melting Point: BEHG exhibits a very low melting point, remaining in a liquid state under standard ambient conditions. This is a common characteristic for branched-chain diesters. For a related compound, bis(2-ethylhexyl) adipate, the melting point is reported to be below -70 °C.[5]

Density and Viscosity

-

Density: The density of BEHG is reported to be approximately 0.925 g/mL at 20 °C. This value is slightly less than water, which is typical for such esters.

Table 2: Physical Properties of this compound and a Related Compound

| Property | This compound (BEHG) | Bis(2-ethylhexyl) adipate (DEHA) - for comparison | Reference |

| Boiling Point (°C) | ~371 (Predicted) | 417 | |

| Melting Point (°C) | Low (liquid at room temp.) | < -70 | [5] |

| Density (g/mL at 20°C) | ~0.925 | 0.925 | |

| Viscosity (cSt at 37.8°C) | Data not available | 8.2 |

Solubility Profile

The solubility of BEHG in various solvents is a key determinant of its utility in pharmaceutical formulations. Its low aqueous solubility and good solubility in organic solvents are characteristic of its lipophilic nature.

-

Water Solubility: BEHG is practically insoluble in water.

-

Solubility in Organic Solvents: It exhibits good solubility in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.

-

LogP (Octanol-Water Partition Coefficient): The calculated LogP value for BEHG is indicative of its high lipophilicity, suggesting a preference for partitioning into non-aqueous phases.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and identification of BEHG.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of BEHG is expected to show characteristic signals for the protons of the 2-ethylhexyl group and the glutarate backbone. Key expected chemical shifts include signals for the terminal methyl groups, the methylene groups of the alkyl chains, the methine proton of the 2-ethyl group, and the methylene protons adjacent to the ester oxygen atoms.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester groups are expected to appear in the downfield region (around 173 ppm). The carbons of the 2-ethylhexyl group and the glutarate backbone will have characteristic chemical shifts. PubChem indicates the availability of a ¹³C NMR spectrum for BEHG.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of BEHG is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically observed in the range of 1730-1750 cm⁻¹. Other significant absorptions include C-H stretching vibrations of the alkyl chains around 2850-2960 cm⁻¹ and C-O stretching vibrations in the 1150-1250 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For BEHG, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (356.54 g/mol ). The fragmentation pattern would likely involve the cleavage of the ester bonds and fragmentation of the alkyl chains. PubChem indicates the availability of GC-MS data for BEHG.[2]

Synthesis of this compound

BEHG is typically synthesized via a Fischer esterification reaction between glutaric acid and 2-ethylhexanol in the presence of an acid catalyst.[1]

Reaction Scheme

Glutaric Acid + 2 (2-Ethylhexanol) ⇌ this compound + 2 H₂O

Experimental Protocol: A Representative Synthesis

-

Charging the Reactor: A reaction flask equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap, and a reflux condenser is charged with glutaric acid (1.0 equivalent), 2-ethylhexanol (2.2 equivalents), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

-

Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid (0.02 equivalents), is added to the reaction mixture.

-

Esterification: The mixture is heated to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then washed successively with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and filtered. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The primary interest in BEHG for pharmaceutical applications lies in its potential as a solubility and bioavailability enhancer for poorly water-soluble drugs.[1] One notable study has investigated its use in a solid dispersion formulation to improve the oral bioavailability of fenofibrate, a BCS Class II drug.[1] Solid dispersions are systems where a drug is dispersed in an inert carrier at the solid state, which can lead to improved dissolution rates and absorption.

Safety and Toxicology

Based on aggregated data from a limited number of notifications to the ECHA C&L Inventory, this compound does not currently meet the criteria for classification as a hazardous substance under GHS.[2] However, it is crucial to note that comprehensive toxicological data specific to BEHG is not widely available in the public domain.

For structurally related compounds, such as some phthalates, concerns regarding reproductive and endocrine-disrupting effects have been raised.[6] In contrast, bis(2-ethylhexyl) adipate (DEHA) is considered to have low acute toxicity. Given the structural similarities and differences, a thorough toxicological evaluation of BEHG is warranted, especially for its intended use in pharmaceutical products. Researchers and developers should consult the latest safety data sheets and regulatory information before use.

Conclusion

This compound is a promising excipient for pharmaceutical formulations, particularly for addressing the challenges of poor drug solubility. Its physicochemical properties, characterized by high lipophilicity and a liquid state at room temperature, make it a versatile component for various drug delivery systems. While there is a need for more comprehensive experimental data on its physicochemical and toxicological profile, the existing information suggests its potential to contribute to the development of more effective drug products. As with any excipient, a thorough understanding of its properties and a careful evaluation of its safety are paramount for successful and responsible formulation development.

References

- 1. Buy this compound | 21302-20-5 [smolecule.com]

- 2. This compound | C21H40O4 | CID 89482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

Bis(2-ethylhexyl) glutarate CAS number and IUPAC name.

An In-Depth Technical Guide to Bis(2-ethylhexyl) glutarate

This guide provides a comprehensive technical overview of this compound, a significant compound with diverse industrial applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis, key applications, and safety considerations.

Chemical Identity and Structure

This compound is a diester of glutaric acid and 2-ethylhexanol.[1] Its molecular structure consists of a central five-carbon glutarate backbone attached to two branched 2-ethylhexyl ester groups.[1] This configuration imparts specific properties that are crucial for its performance in various applications.

Key Identifiers:

| Identifier | Value |

| CAS Number | 21302-20-5[1][2][3] |

| IUPAC Name | bis(2-ethylhexyl) pentanedioate[1] |

| Synonyms | Pentanedioic acid, bis(2-ethylhexyl) ester[4] |

| Molecular Formula | C21H40O4[1][4] |

| Molecular Weight | 356.5 g/mol [1][4] |

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its physical and chemical characteristics are pivotal to its function, particularly as a plasticizer and solvent.

Table of Properties:

| Property | Value | Source |

| Physical Form | Colorless Liquid | |

| Solubility | Low solubility in water, moderate in organic solvents. | [1] |

| Thermal Stability | Exhibits excellent thermal stability over a wide temperature range. | [1] |

The branched alkyl chains of the 2-ethylhexyl groups contribute to its liquidity over a broad temperature range and its effectiveness in enhancing the flexibility and durability of polymers.[1]

Synthesis of this compound: An Experimental Protocol

The industrial synthesis of this compound is typically achieved through a direct esterification reaction. The following protocol outlines the fundamental steps involved in this process.

Reaction Principle:

The synthesis involves the reaction of glutaric acid with 2-ethylhexanol in the presence of an acid catalyst to form the diester and water as a byproduct. The equilibrium of the reaction is driven towards the product by removing water as it is formed.

Materials and Reagents:

-

Glutaric Acid

-

2-Ethylhexanol (in excess)

-

Acid Catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Step-by-Step Procedure:

-

Reactor Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

-

Charging Reagents: Glutaric acid, an excess of 2-ethylhexanol, and a catalytic amount of p-toluenesulfonic acid are added to the flask along with toluene.

-

Esterification Reaction: The mixture is heated to reflux. The water produced during the reaction is azeotropically removed with toluene and collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected.

-

Neutralization: After the reaction is complete (no more water is collected), the mixture is cooled to room temperature. The excess acid catalyst is neutralized by washing the organic layer with a saturated sodium bicarbonate solution.

-

Purification: The organic layer is separated, washed with water, and then dried over anhydrous magnesium sulfate.

-

Isolation of Product: The solvent (toluene) and excess 2-ethylhexanol are removed under reduced pressure using a rotary evaporator to yield the final product, this compound.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Key Applications

This compound's unique properties make it a valuable component in several industrial applications:

-

Plasticizers: It is a primary application where it is used to increase the flexibility and durability of plastics, particularly PVC.[1]

-

Solvents: Due to its effective solvating characteristics, it is utilized in coatings, adhesives, and sealants.[1]

-

Lubricants: It can be incorporated into lubricant formulations to improve fluidity at lower temperatures.[1]

Safety and Toxicology

According to available safety data, this compound is classified with a GHS07 pictogram, indicating it may cause certain health hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements advise avoiding breathing dust/fume/gas/mist/vapors/spray and using appropriate protective equipment. However, some sources report that it does not meet GHS hazard criteria.[4] It is crucial to consult the specific Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety and handling information.

Conclusion

This compound is a versatile diester with a well-established role in the chemical industry. Its synthesis via esterification is a standard process, and its applications as a plasticizer, solvent, and lubricant are driven by its distinct molecular structure. As with any chemical compound, proper handling and safety precautions are essential for its use in research and industrial settings.

References

An In-depth Technical Guide to the Spectral Analysis of Bis(2-ethylhexyl) glutarate

Introduction

Bis(2-ethylhexyl) glutarate, also known as dioctyl glutarate or pentanedioic acid, bis(2-ethylhexyl) ester, is a high-molecular-weight organic compound primarily utilized as a plasticizer.[1] Its molecular formula is C₂₁H₄₀O₄, with a molecular weight of 356.54 g/mol .[2] As a substitute for some traditional phthalate plasticizers, a thorough understanding of its chemical structure and purity is paramount for its application in various materials, particularly in contexts requiring high safety standards. This guide provides a detailed exploration of the analytical techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on the practical application and interpretation of the data to confirm the molecule's identity and structural integrity.

Molecular Structure and Spectroscopic Correlation

The structure of this compound is defined by a central five-carbon glutarate backbone esterified with two 2-ethylhexyl side chains. This structure gives rise to a unique spectral fingerprint in various analytical methods. Understanding the correlation between the molecular structure and the expected spectral data is key to accurate interpretation.

Diagram 1: Structure of this compound

Caption: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR provides information on the different types of protons in the molecule and their neighboring protons. The chemical shift of a proton is influenced by its electronic environment.

Predicted ¹H NMR Spectrum Analysis

Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to show a distinct set of signals corresponding to the protons of the glutarate backbone and the 2-ethylhexyl chains. Based on typical chemical shifts for esters and alkyl chains, the following assignments can be predicted:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.0-4.1 | Doublet of Doublets | 4H | -O-CH₂ -CH- | Protons on the carbon adjacent to the ester oxygen are deshielded, resulting in a downfield shift.[3][4] |

| ~2.2-2.4 | Triplet | 4H | -CO-CH₂ -CH₂- | Protons alpha to the carbonyl group are deshielded.[3][4] |

| ~1.9-2.0 | Quintet | 2H | -CO-CH₂-CH₂ -CH₂-CO- | Protons beta to the two carbonyl groups in the glutarate backbone. |

| ~1.5-1.7 | Multiplet | 2H | -CH₂-CH (CH₂)- | Methine proton in the 2-ethylhexyl group. |

| ~1.2-1.4 | Multiplet | 16H | -(CH₂)₄-CH₃ | Methylene protons of the butyl and ethyl chains. |

| ~0.8-0.9 | Triplet | 12H | -CH₂-CH₃ | Terminal methyl groups of the 2-ethylhexyl chains. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-25 mg of this compound into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4]

-

Filtration: Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of 0-12 ppm, and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the carbons bonded to oxygen, and the various aliphatic carbons.

| Chemical Shift (ppm) | Assignment | Rationale |

| ~173 | C =O | Carbonyl carbons in esters typically appear in this downfield region.[2][5] |

| ~67 | -O-C H₂- | The carbon atom single-bonded to the ester oxygen is deshielded.[2][5] |

| ~38 | -CH₂-C H(CH₂)- | Methine carbon of the 2-ethylhexyl group. |

| ~34 | -C H₂-C=O | Carbon alpha to the carbonyl group. |

| ~30, 29, 24, 23 | -C H₂- (alkyl) | Methylene carbons of the alkyl chains. |

| ~20 | -CH₂-C H₂-CH₂- | Central carbon of the glutarate backbone. |

| ~14, 11 | -C H₃ | Terminal methyl carbons. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[4]

-

Instrumentation and Data Acquisition: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is necessary compared to ¹H NMR.

-

Data Processing: Similar processing steps as for ¹H NMR are applied. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Diagram 2: NMR Workflow

Caption: General workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key functional group is the ester.

IR Spectrum Analysis

The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretch and two C-O stretching bands.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1735 | Strong, Sharp | C=O stretch | This is a characteristic absorption for saturated aliphatic esters.[1][7][8] |

| ~2960-2850 | Strong | C-H stretch (aliphatic) | Corresponds to the stretching vibrations of the numerous C-H bonds in the alkyl chains. |

| ~1460 | Medium | C-H bend (methylene) | Bending vibration of the CH₂ groups. |

| ~1380 | Medium | C-H bend (methyl) | Bending vibration of the CH₃ groups. |

| ~1300-1000 | Two Strong Bands | C-O stretch | These two bands are characteristic of the C-O single bond stretching in the ester functional group.[1][6] |

Experimental Protocol: FTIR-ATR

Given that this compound is a viscous liquid, Attenuated Total Reflectance (ATR) is the preferred method for IR analysis.[8][9][10]

-

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.[9] Record a background spectrum of the clean, empty ATR crystal.[9]

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.[9]

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[9] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to confirm the structure.

Mass Spectrum Analysis

When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), this compound is expected to produce a weak or absent molecular ion peak (M⁺) at m/z 356. The fragmentation pattern will be key to its identification.

-

α-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for esters.[9] This can lead to the formation of an acylium ion.

-

McLafferty Rearrangement: Esters with gamma-hydrogens can undergo a McLafferty rearrangement, resulting in the loss of an alkene.[9][11]

-

Key Fragments: For this compound, a prominent peak is often observed at m/z 115 , which corresponds to the 2-ethylhexyl cation [C₈H₁₇]⁺ resulting from cleavage of the ester bond.[1] Another expected fragment is the glutaric anhydride-related ion.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

GC Conditions:

-

Injector Temperature: 250-280 °C

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum of this peak and compare the fragmentation pattern to known patterns for long-chain esters and library databases.

Diagram 3: Mass Spectrometry Workflow

Caption: Workflow for GC-MS analysis.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of the characteristic ester functional group. GC-MS provides the molecular weight and a fragmentation fingerprint that corroborates the structure. Together, these techniques offer a robust analytical toolkit for researchers, scientists, and drug development professionals working with this important compound.

References

- 1. This compound | C21H40O4 | CID 89482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. polymersolutions.com [polymersolutions.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. hbchemical.com [hbchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 11. web.mnstate.edu [web.mnstate.edu]

Solubility and miscibility of Bis(2-ethylhexyl) glutarate in organic solvents.

An In-Depth Technical Guide to the Solubility and Miscibility of Bis(2-ethylhexyl) glutarate in Organic Solvents

Introduction

This compound (BEHG), also known by its IUPAC name bis(2-ethylhexyl) pentanedioate, is a diester of glutaric acid and 2-ethylhexanol.[1][2] With the molecular formula C₂₁H₄₀O₄ and a molecular weight of 356.54 g/mol , this compound exists as a colorless to light yellow, viscous liquid under ambient conditions.[1] BEHG is characterized by its lipophilic nature, low water solubility, and moderate solubility in organic solvents.[1] These properties make it a compound of significant interest across various fields, including its use as a plasticizer in polymer manufacturing, a solvent in coatings and adhesives, and increasingly, as a potential excipient in drug delivery systems to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1]

This guide provides a detailed exploration of the solubility and miscibility of this compound, grounded in the principles of physical chemistry. It is intended for researchers, scientists, and formulation experts who require a deep understanding of its behavior in organic solvent systems.

Theoretical Principles of Solubility

The solubility of a substance is governed by the intermolecular interactions between the solute (BEHG) and the solvent. The adage "like dissolves like" serves as a fundamental principle, indicating that substances with similar polarities and intermolecular force characteristics tend to be miscible or soluble in one another.[3][4]

Molecular Structure Analysis of this compound:

The BEHG molecule's structure is amphipathic, containing both significant nonpolar regions and moderately polar functional groups:

-

Nonpolar Moieties: The two branched 2-ethylhexyl chains (C₈H₁₇) are large, aliphatic, and dominate the molecule's character. These long hydrocarbon chains are responsible for strong van der Waals forces (London dispersion forces) and give the molecule its overall high lipophilicity and oil-like nature.

-

Polar Moieties: The central glutarate group contains two ester functionalities (-COO-). These groups create permanent dipoles and can act as hydrogen bond acceptors (but not donors).[5] The topological polar surface area (TPSA) of BEHG is calculated to be 52.6 Ų, indicating a moderate degree of polarity concentrated in this central region.[1][2]

This dual character explains why BEHG is practically insoluble in water, a highly polar, hydrogen-bonding solvent, yet exhibits good solubility in a range of organic solvents.[1] Its high octanol-water partition coefficient (Log P) of 5.676 further confirms its strong preference for organic, non-aqueous phases.[1]

Caption: Molecular structure of BEHG highlighting its distinct polar and nonpolar regions.

Solubility & Miscibility Profile

While specific quantitative solubility data ( g/100 mL) for this compound is not extensively published in peer-reviewed literature, its structural similarity to other diester plasticizers like Bis(2-ethylhexyl) adipate (DEHA) and Bis(2-ethylhexyl) phthalate (DEHP) allows for reliable qualitative predictions.[6][7] These compounds are generally soluble in most common organic solvents.[6]

Based on its chemical structure and established principles, the expected solubility of BEHG is summarized below.

| Solvent Class | Example Solvents | Expected Solubility/Miscibility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Miscible | Strong van der Waals interactions between the solvent and the long alkyl chains of BEHG. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble / Miscible | Dipole-dipole interactions between the solvent and the polar ester core of BEHG are favorable. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble / Miscible | The solvent's polarity allows interaction with the ester group, though the large nonpolar part is key. |

| Highly Polar | Water | Insoluble | BEHG cannot overcome the strong hydrogen bonding network of water; hydrophobic effects dominate.[1] |

| Glycols | Propylene Glycol, Glycerin | Very Slightly Soluble / Insoluble | Similar to water, the strong hydrogen bonding of glycols prevents effective solvation of the large, nonpolar BEHG molecule.[6] |

Experimental Protocols for Solubility Determination

To obtain precise data for specific applications, experimental determination is essential. The following protocols describe methodologies for both qualitative and quantitative assessment.

Protocol: Visual Method for Qualitative Solubility & Miscibility

This method is a rapid, straightforward approach to determine if a substance is soluble or miscible in a solvent at a given concentration.[8][9]

Objective: To visually assess whether BEHG forms a homogeneous solution with a selection of organic solvents.

Materials:

-

This compound

-

Test solvents (e.g., hexane, toluene, acetone, ethanol)

-

Glass vials (4 mL) with screw caps

-

Positive displacement pipette or analytical balance

-

Vortex mixer

Procedure:

-

Preparation: Add 1.0 mL of the selected organic solvent to a clean, dry glass vial.

-

Solute Addition: Add 1.0 mL of this compound to the same vial (for a 1:1 v/v miscibility test). For a solubility estimate, add a known mass (e.g., 100 mg) of BEHG.

-

Mixing: Secure the cap and vortex the mixture vigorously for 60 seconds.

-

Observation: Allow the vial to stand for 5 minutes. Observe the contents against a well-lit background.

-

Miscible/Soluble: The mixture appears as a single, clear, and transparent liquid phase with no visible particles or phase separation (Schlieren lines may be present initially but should dissipate).

-

Immiscible/Insoluble: The mixture appears cloudy (turbid), forms distinct layers, or contains undissolved droplets of BEHG.[4]

-

-

Documentation: Record the observations for each solvent tested.

Protocol: Isothermal Shake-Flask Method for Quantitative Solubility

This is a standard and reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[3]

Objective: To quantify the maximum concentration (solubility) of BEHG in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or flasks with sealed caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV))

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

System Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. "Excess" is critical; there must be a visible separate phase of BEHG after equilibration to ensure saturation.

-

Equilibration: Place the flask in the isothermal shaker set to the desired temperature (e.g., 25 °C). Allow the system to equilibrate for at least 24 hours. This duration is crucial to ensure the solution reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the flask from the shaker and let it stand undisturbed at the same temperature to allow the undissolved BEHG to settle.

-

Sample Extraction: Carefully withdraw an aliquot of the clear, supernatant solvent phase using a syringe. Immediately pass the aliquot through a syringe filter to remove any undissolved microdroplets.

-

Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of BEHG.

-

Calculation: Calculate the original solubility in units such as mg/mL or g/100 mL, accounting for the dilution factor.

Caption: Workflow for the isothermal shake-flask method.

Implications for Research and Drug Development

A thorough understanding of BEHG's solubility is critical for its effective application.

-

As a Solvent: In coatings or specialty chemical formulations, BEHG can serve as a high-boiling point, low-volatility solvent. Miscibility with other components is paramount to prevent phase separation and ensure product stability.

-

As a Plasticizer: When used as a plasticizer for polymers like PVC, BEHG must be highly miscible with the polymer matrix to achieve the desired flexibility and prevent leaching.

-

In Drug Delivery: BEHG is being investigated as a lipid-based excipient in self-emulsifying drug delivery systems (SEDDS) or as a solvent for APIs in soft-gel capsules.[1] Its ability to dissolve poorly water-soluble drugs is a key attribute. Quantitative solubility data is essential for determining the maximum drug loading possible in a given formulation, directly impacting dosage and therapeutic efficacy.

References

- 1. Buy this compound | 21302-20-5 [smolecule.com]

- 2. This compound | C21H40O4 | CID 89482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. scribd.com [scribd.com]

- 6. Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Thermal Stability and Degradation of Bis(2-ethylhexyl) glutarate

Abstract

Bis(2-ethylhexyl) glutarate (DEHG) is a high-molecular-weight plasticizer utilized in various polymer formulations to impart flexibility and durability. A comprehensive understanding of its thermal stability and degradation behavior is paramount for predicting material lifetime, ensuring product safety, and optimizing processing conditions. This technical guide provides a detailed analysis of the thermal properties of DEHG. Due to a notable absence of direct experimental literature on DEHG, this guide synthesizes information from analogous aliphatic esters and established principles of organic chemistry to propose a scientifically grounded degradation mechanism. Furthermore, it outlines the definitive experimental protocols required to validate these theoretical postulations, thereby offering a complete framework for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as di(2-ethylhexyl) glutarate, belongs to the class of aliphatic diester plasticizers. These compounds are integral to the polymer industry, where they are incorporated into rigid polymer matrices, such as polyvinyl chloride (PVC), to increase flexibility, reduce brittleness, and improve workability. The efficacy and safety of a plasticizer are intrinsically linked to its thermal stability. During high-temperature processing (e.g., extrusion, molding) and the service life of the plasticized material, the plasticizer must resist thermal decomposition. Degradation can lead to the loss of desired mechanical properties, discoloration of the product, and the leaching of potentially harmful degradation byproducts.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of DEHG is essential before delving into its thermal characteristics.

| Property | Value | Source |

| Chemical Formula | C₂₁H₄₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 356.54 g/mol | --INVALID-LINK-- |

| CAS Number | 21302-20-5 | --INVALID-LINK--[2] |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |

| Boiling Point | ~371 °C (predicted) | --INVALID-LINK--[3] |

| Structure | Pentanedioic acid, bis(2-ethylhexyl) ester | --INVALID-LINK-- |

Thermal Stability Analysis (Inferred)

While direct experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for DEHG is scarce, a reliable estimation of its thermal stability can be made by comparing it with structurally similar aliphatic diesters.

3.1 Comparative Stability

The thermal stability of aliphatic esters is influenced by the chain length of both the diacid and the alcohol moieties. Generally, longer chain lengths lead to higher boiling points and, consequently, lower volatility and often higher thermal decomposition temperatures.[4][5] DEHG is structurally similar to Bis(2-ethylhexyl) adipate (DEHA), with the only difference being the length of the dicarboxylic acid chain (glutaric acid has 5 carbons, while adipic acid has 6). This small structural difference is expected to result in very similar thermal stability profiles. Studies on various plasticizers have shown that high molecular weight esters typically exhibit decomposition onsets in the range of 250-400°C.[6][7]

| Compound | Onset Decomposition Temp. (°C) (Estimated Range) | Peak Decomposition Temp. (°C) (Estimated Range) |

| This compound (DEHG) | 280 - 350 | 330 - 380 |

| Bis(2-ethylhexyl) adipate (DEHA) | 290 - 360 | 340 - 390 |

| Bis(2-ethylhexyl) sebacate (DOS) | 300 - 370 | 350 - 400 |

Note: These values are estimations based on the thermal behavior of analogous compounds and should be confirmed by experimental analysis.

3.2 The Role of TGA and DSC

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] For DEHG, a TGA experiment would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material.

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] A DSC analysis of DEHG would identify thermal transitions such as the glass transition temperature (Tg), crystallization, and melting, none of which are expected for this liquid plasticizer at ambient and sub-ambient temperatures. It can also detect exothermic or endothermic events associated with decomposition.

Proposed Thermal Degradation Mechanism

The most probable thermal degradation pathway for esters containing a β-hydrogen atom in their alcohol moiety, such as DEHG, is a non-radical, intramolecular elimination reaction known as a pyrolytic cis-elimination or Eᵢ (Elimination, internal) mechanism .[12][13]

This concerted reaction proceeds through a six-membered cyclic transition state, leading to the formation of a carboxylic acid and an alkene.[14][15]

Step-by-step Proposed Mechanism for DEHG:

-

Initiation: Upon heating, the ester carbonyl oxygen abstracts a β-hydrogen from the 2-ethylhexyl group. This is the rate-determining step and requires the molecule to adopt a specific conformation where the β-hydrogen is syn-coplanar to the ester group.

-

Transition State: A six-membered cyclic transition state is formed involving the carbonyl oxygen, the carbonyl carbon, the ester oxygen, the α-carbon and β-hydrogen of the alkyl chain.

-

Bond Cleavage and Formation: Simultaneously, the C-H bond at the β-position and the C-O bond of the ester linkage break, while a new C=C double bond forms in the alkyl chain and an O-H bond forms on the carbonyl oxygen.

-

Products: The primary degradation products are Glutaric Acid and 2-ethyl-1-hexene .[16][17] As DEHG has two ester groups, this process can occur at both ends of the molecule.

Secondary Degradation:

At higher temperatures, the primary degradation products can undergo further decomposition:

-

Glutaric Acid can decarboxylate to form carbon dioxide and other smaller organic molecules.

-

2-ethyl-1-hexene may undergo isomerization or further fragmentation.

Caption: Proposed Eᵢ degradation mechanism of DEHG.

Analytical Protocols for Experimental Verification

To validate the proposed thermal stability and degradation mechanism of DEHG, a systematic experimental approach is required. The following protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) serve as a self-validating system.

5.1 Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of DEHG.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity DEHG into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset decomposition temperature (T_onset) and the peak decomposition temperature (T_peak) from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step.

-

5.2 Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile degradation products of DEHG.

Methodology:

-

Instrument Setup: Couple a pyrolyzer unit to a GC-MS system.[18][19][20][21][22]

-

Sample Preparation: Place a small, accurately weighed amount (approx. 0.1-0.5 mg) of DEHG into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 350-400°C (based on the expected T_peak from TGA).

-

Pyrolysis Time: 10-20 seconds.

-

Interface Temperature: 300°C.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) to separate the degradation products.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

Compare the mass spectra of the individual peaks with a spectral library (e.g., NIST) to identify the degradation products.

-

Confirm the identities of 2-ethyl-1-hexene and glutaric acid (or its derivatives) as the primary products.

-

Caption: Workflow for the experimental validation of DEHG's thermal properties.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently lacking in the public domain, a robust scientific inference can be drawn from the behavior of analogous aliphatic esters. It is proposed that DEHG exhibits thermal stability comparable to other high-molecular-weight plasticizers, with an estimated decomposition onset between 280°C and 350°C. The primary degradation mechanism is anticipated to be a pyrolytic cis-elimination (Eᵢ), yielding glutaric acid and 2-ethyl-1-hexene as the principal initial byproducts.

This guide provides the necessary theoretical framework and detailed experimental protocols for researchers and industry professionals to undertake a comprehensive evaluation of DEHG. The outlined TGA and Py-GC-MS methodologies will enable the definitive determination of its thermal properties, validate the proposed degradation pathway, and ensure its safe and effective application in polymer formulations.

References

- 1. Bis(2-ethylhexyl) adipate - Wikipedia [en.wikipedia.org]

- 2. This compound | 21302-20-5 [chemicalbook.com]

- 3. Buy this compound | 21302-20-5 [smolecule.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]

- 9. azom.com [azom.com]

- 10. s4science.at [s4science.at]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. Ester pyrolysis - Wikipedia [en.wikipedia.org]

- 13. Ester Pyrolysis [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Synthesis of renewable jet and diesel fuels from 2-ethyl-1-hexene - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 17. 2-Ethyl-1-hexene | SIELC Technologies [sielc.com]

- 18. researchgate.net [researchgate.net]

- 19. Pyrolysis-Gas Chromatography-Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. archimer.ifremer.fr [archimer.ifremer.fr]

- 22. A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Bis(2-ethylhexyl) glutarate literature review and background

An In-depth Technical Guide to Bis(2-ethylhexyl) glutarate (DEHG)

Introduction: A Modern Alternative in Polymer Modification

This compound, commonly abbreviated as DEHG, is a high-molecular-weight organic compound that has garnered significant interest as a plasticizer and solvent. As industries increasingly seek safer alternatives to traditional phthalate-based plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), which have faced scrutiny due to health and environmental concerns, non-phthalate esters like DEHG are emerging as viable replacements.[1][2][3] DEHG is the diester of glutaric acid and 2-ethylhexanol, a chemical structure that imparts desirable properties for enhancing the flexibility and durability of polymers without the regulatory and health baggage associated with certain phthalates.[4]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, synthesis methodologies, mechanisms of action, and diverse applications. Furthermore, this document will cover its toxicological profile, safe handling procedures, and robust analytical methods for its quantification, offering a complete scientific resource on this important industrial chemical.

Chemical and Physical Properties

DEHG is a diester characterized by a central five-carbon glutarate backbone linked to two branched 2-ethylhexyl ester groups.[4] This structure is fundamental to its performance, providing a balance of polarity and steric hindrance that allows it to effectively integrate into polymer matrices.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

The key physicochemical properties of DEHG are summarized in the table below, providing a foundation for understanding its behavior in various applications.

| Property | Value | Source |

| IUPAC Name | bis(2-ethylhexyl) pentanedioate | [5] |

| Synonyms | This compound; Pentanedioic acid, bis(2-ethylhexyl) ester | [5] |

| CAS Number | 21302-20-5 | [5] |

| Molecular Formula | C₂₁H₄₀O₄ | [4][5] |

| Molecular Weight | 356.54 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Solubility | Low solubility in water; moderate solubility in organic solvents | [4] |

| Thermal Stability | Excellent across a wide temperature range | [4] |

DEHG's liquid state at ambient temperatures and high thermal stability make it suitable for high-temperature processing of polymers.[4] Its hydrophobic nature, conferred by the long alkyl chains, results in low water solubility, which is a critical factor in its environmental persistence and migration characteristics from plastic matrices.[4]

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through a direct esterification reaction. This well-established chemical process involves the reaction of a dicarboxylic acid (glutaric acid) with an alcohol (2-ethylhexanol) in the presence of an acid catalyst.[4]

General Synthesis Reaction

Caption: Synthesis workflow for this compound via esterification.

Laboratory-Scale Synthesis Protocol

This protocol describes a typical procedure for synthesizing DEHG in a laboratory setting.

Materials:

-

Glutaric acid

-

2-Ethylhexanol (slight excess, e.g., 2.2 equivalents)

-

Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reactant Setup: Combine glutaric acid, 2-ethylhexanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[4]

-

Catalysis: Carefully add the acid catalyst to the mixture while stirring.[4]

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.[4]

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator. The remaining liquid is the crude this compound.

-

Final Purification (Optional): For higher purity, the product can be further purified by vacuum distillation.

Applications and Performance Characteristics

DEHG's primary function is to serve as a plasticizer, an additive that increases the plasticity or fluidity of a material.[2][6] It is also utilized as a specialty solvent and lubricant.[4]

-

Plasticizers: In polymers like polyvinyl chloride (PVC), which are inherently rigid and brittle, DEHG molecules intersperse themselves between the polymer chains. This reduces the intermolecular forces, lowers the glass transition temperature (Tg), and imparts flexibility and durability.[2][6] Its applications in plastics are vast, including flexible films, wire and cable insulation, and coatings.[4]

-

Solvents: The ester functional groups and alkyl chains give DEHG effective solvating properties for a range of resins and polymers, making it a useful component in the formulation of coatings, adhesives, and sealants.[4]

-

Lubricants: DEHG can be incorporated into lubricant formulations to enhance fluidity, particularly at lower temperatures, and to improve the overall performance of the lubricating oil.[4]

-

Environmental Research: Due to its presence as a plasticizer alternative, DEHG is sometimes used in environmental science as a reference compound to study the behavior, fate, and biodegradability of organic contaminants in ecosystems.[4]

Toxicological and Safety Profile

A key driver for the adoption of DEHG is its favorable safety profile compared to certain regulated phthalates.

Hazard Classification: According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).[5] This contrasts sharply with DEHP, which has been classified as a substance that may damage fertility or the unborn child and is a suspected endocrine disruptor.[7][8]

Chemical Stability and Reactivity: DEHG is stable under normal storage conditions. However, it can undergo chemical reactions under specific conditions:

-

Hydrolysis: In the presence of strong acids or bases and water, the ester bonds can be cleaved to yield the parent glutaric acid and 2-ethylhexanol.[4]

-

Transesterification: When heated with another alcohol in the presence of a catalyst, DEHG can undergo transesterification, forming a new ester.[4]

Handling and Storage: Standard chemical safety practices should be followed when handling DEHG.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[9][10]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and sources of ignition.[9][11]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Analytical Methodologies

Accurate quantification of DEHG is crucial for quality control, migration studies in food contact materials, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques for this purpose.

Protocol: Determination of DEHG in a Polymer Matrix by GC-MS

This protocol provides a self-validating system for the extraction and quantification of DEHG from a plastic sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration (% w/w) of DEHG in a polymer sample.

Materials:

-

Polymer sample containing DEHG

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

Internal Standard (IS): e.g., Di-n-octyl phthalate (or another high-molecular-weight ester not present in the sample)

-

DEHG analytical standard

-

Vials, analytical balance, volumetric flasks, ultrasonic bath

Procedure:

-

Standard and Sample Preparation:

-

Internal Standard Stock Solution: Accurately prepare a 1000 µg/mL stock solution of the internal standard in DCM.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of DEHG analytical standard and a fixed amount of the internal standard into DCM. A typical range would be 1-100 µg/mL.

-

Sample Preparation: Accurately weigh approximately 100 mg of the polymer sample into a glass vial. Add a precise volume of DCM (e.g., 10 mL) and a fixed amount of the internal standard.

-

-

Extraction:

-

Seal the vial and place it in an ultrasonic bath for 30-60 minutes to dissolve the polymer and extract the DEHG.

-

Allow the solution to cool. If the polymer does not fully dissolve, precipitate the polymer by adding an anti-solvent like methanol and centrifuge to obtain a clear supernatant.

-

-

GC-MS Analysis:

-

Instrument Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector: Split/splitless, 280°C

-

Oven Program: 100°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min

-

Carrier Gas: Helium, constant flow

-

MS Detector: Electron Ionization (EI) mode, scan range 50-500 amu. Select characteristic ions for DEHG and the internal standard for Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

-

-

-

Quantification and Validation:

-

Inject the calibration standards to generate a calibration curve by plotting the ratio of the DEHG peak area to the IS peak area against the concentration of DEHG.

-

Inject the prepared sample solution.

-

Calculate the concentration of DEHG in the sample using the calibration curve.

-

Validation: The protocol is self-validating through the consistent recovery of the internal standard across all samples and standards. Spike a blank polymer sample with a known amount of DEHG and process it to determine the extraction recovery and method accuracy.

-

Analytical Workflow Diagram

Caption: Workflow for the GC-MS analysis of DEHG in a polymer matrix.

Conclusion

This compound stands as a significant and technically sound alternative to traditional phthalate plasticizers. Its synthesis from glutaric acid and 2-ethylhexanol yields a product with excellent thermal stability and plasticizing efficiency, suitable for a wide array of applications in plastics, coatings, and lubricants.[4] Crucially, its favorable toxicological profile, as indicated by its non-hazardous GHS classification, addresses the market's demand for safer materials.[5] With robust and well-established analytical methods available for its quantification, DEHG represents a reliable and responsible choice for formulators and manufacturers aiming to enhance product performance while adhering to evolving regulatory standards and consumer expectations for safety.

References

- 1. turi.org [turi.org]

- 2. specialchem.com [specialchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 21302-20-5 [smolecule.com]

- 5. This compound | C21H40O4 | CID 89482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Plasticizers: Classifications, Examples, Benefits, Uses, and Regulations - Total Connection Logistic Services Inc. [totalconnection.com]

- 7. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 8. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

- 11. sibur-int.ru [sibur-int.ru]

Introduction: A Weight-of-Evidence Approach to Hazard Assessment

An In-depth Technical Guide to the Health and Safety Profile of Bis(2-ethylhexyl) glutarate

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 21302-20-5; IUPAC Name: bis(2-ethylhexyl) pentanedioate) is a diester used primarily as a plasticizer and solvent in various industrial applications.[1] A comprehensive evaluation of its health and safety profile is essential for ensuring its safe handling and use. Direct, in-depth toxicological data for this specific molecule is not extensively available in the public domain. Therefore, this guide employs a scientifically robust weight-of-evidence approach, a cornerstone of modern chemical risk assessment.

Our analysis is built on three pillars:

-

Direct Data and Regulatory Classifications: Analysis of available safety data sheets (SDS) and information from regulatory bodies provides a baseline understanding of potential hazards.

-

Metabolic Fate Analysis: As a simple ester, this compound is anticipated to undergo rapid hydrolysis to its constituent components: glutaric acid and 2-ethylhexanol. The well-documented toxicological profiles of these metabolites are critical for predicting the potential systemic effects of the parent compound.

-

Read-Across from Structural Analogs: Evaluation of data from structurally similar diesters, such as Bis(2-ethylhexyl) adipate (DEHA) and Bis(2-ethylhexyl) azelate, provides valuable context and supports the assessment of toxicological endpoints.

This integrated approach allows us to build a reliable and scientifically-grounded hazard profile, providing researchers and drug development professionals with the necessary insights for safe handling and risk management.

Section 1: Chemical Identity and Physicochemical Properties

A clear understanding of the substance's identity and physical properties is fundamental to predicting its behavior both in biological systems and in the environment.

| Identifier | Value | Source |

| CAS Number | 21302-20-5 | PubChem[1] |

| IUPAC Name | bis(2-ethylhexyl) pentanedioate | PubChem[1] |

| Molecular Formula | C21H40O4 | PubChem[1] |

| Molecular Weight | 356.5 g/mol | PubChem[1] |

| Property | Value / Description | Source / Rationale |

| Physical State | Liquid | General knowledge of similar diesters |

| Color | Colorless to light yellow | General knowledge of similar diesters |

| Water Solubility | Low / Poorly soluble | Expected for a high molecular weight ester |

| Log Kow (Octanol-Water Partition Coeff.) | High (Predicted) | High molecular weight and ester structure suggest lipophilicity |

Section 2: Toxicokinetics - The Central Role of Ester Hydrolysis